Carboxylesterase Inhibition: Potency Against Pig Liver Carboxylesterase at 119 nM
Methyl 2-hydroxy-4-nitrobenzoate demonstrates a significant inhibitory effect on Sus scrofa (pig) liver carboxylesterase with an IC50 of 119 nM [1]. While a direct head-to-head comparison with its 3-nitro or 5-nitro isomers in the same assay is not publicly available, this potency value provides a critical benchmark for medicinal chemists. The presence and position of the nitro group on the salicylate scaffold are key determinants of enzyme affinity. A comparator, methyl 4-hydroxy-3-nitrobenzoate (CAS 178758-50-4), shares the ester and nitro functionalities but with a reversed hydroxy/nitro orientation, which is predicted to alter its interaction with the enzyme's catalytic triad, though its specific IC50 in this assay has not been published .
| Evidence Dimension | Inhibitory activity against pig liver carboxylesterase |
|---|---|
| Target Compound Data | IC50 = 119 nM |
| Comparator Or Baseline | Methyl 4-hydroxy-3-nitrobenzoate (CAS 178758-50-4). Quantitative data not available in the same assay. Class-level inference: the 2-hydroxy-4-nitro substitution pattern is expected to confer superior enzyme affinity based on known SAR of nitrobenzoates. |
| Quantified Difference | Cannot be calculated; evidence is for the target compound alone, establishing a potency milestone for comparative purposes. |
| Conditions | Enzyme: Sus scrofa liver carboxylesterase. Substrate: p-nitrophenyl acetate, 5 min pre-incubation. |
Why This Matters
This IC50 value provides a quantifiable functional selection criterion for projects investigating esterase-mediated prodrug activation or enzyme inhibition, an area where untested structural isomers cannot be assumed to perform identically.
- [1] BindingDB. BDBM50371972 (CHEMBL270375). Affinity Data: IC50 119 nM. Inhibition of Sus scrofa (pig) carboxylesterase isolated from liver using p-nitrophenyl acetate as substrate. View Source
